molecular formula C15H16N4O2 B3319317 3-[5-(((Dimethylamino)methylene)amino)pyrimidin-2-yl]benzoic acid methyl ester CAS No. 1092568-85-8

3-[5-(((Dimethylamino)methylene)amino)pyrimidin-2-yl]benzoic acid methyl ester

Cat. No.: B3319317
CAS No.: 1092568-85-8
M. Wt: 284.31 g/mol
InChI Key: KOWWERGAHLHYAP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrimidine ring substituted at the 2-position with a benzoic acid methyl ester group. This structure suggests applications in medicinal chemistry, particularly as a kinase inhibitor precursor or a nucleic acid analog .

The ester group (methyl benzoate) likely serves as a lipophilic prodrug moiety, enhancing membrane permeability compared to its carboxylic acid counterpart.

Properties

IUPAC Name

methyl 3-[5-(dimethylaminomethylideneamino)pyrimidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-19(2)10-18-13-8-16-14(17-9-13)11-5-4-6-12(7-11)15(20)21-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWWERGAHLHYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=CN=C(N=C1)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701158706
Record name Methyl 3-[5-[[(dimethylamino)methylene]amino]-2-pyrimidinyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092568-85-8
Record name Methyl 3-[5-[[(dimethylamino)methylene]amino]-2-pyrimidinyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092568-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[5-[[(dimethylamino)methylene]amino]-2-pyrimidinyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 3-[5-(((Dimethylamino)methylene)amino)pyrimidin-2-yl]benzoic acid methyl ester exhibit significant anticancer properties. These compounds often act as inhibitors of specific enzymes involved in cancer cell proliferation. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties
This compound has also been studied for its antimicrobial effects. It has demonstrated activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although more research is needed to fully elucidate this pathway .

Material Science

Polymer Chemistry
In material science, 3-[5-(((Dimethylamino)methylene)amino)pyrimidin-2-yl]benzoic acid methyl ester can be utilized in the synthesis of novel polymers. Its reactive functional groups allow it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. These modified polymers have potential applications in coatings and composite materials .

Nanotechnology
The compound's unique structure makes it suitable for use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can improve the solubility and bioavailability of poorly soluble medications, thereby enhancing therapeutic efficacy .

Agricultural Chemistry

Pesticide Development
Research into the agricultural applications of 3-[5-(((Dimethylamino)methylene)amino)pyrimidin-2-yl]benzoic acid methyl ester has suggested its potential as a pesticide or herbicide. Preliminary studies indicate that it may inhibit specific biochemical pathways in pests, leading to their mortality while being less harmful to beneficial insects .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Induces apoptosis in cancer cell lines
Antimicrobial Activity Effective against multiple bacterial strains
Polymer Chemistry Enhances thermal stability in polymer matrices
Nanotechnology Improves drug solubility and bioavailability
Agricultural Chemistry Potential as a selective pesticide

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following compounds are selected for comparison based on shared pyrimidine or heterocyclic cores and functional group variations:

Compound Name Key Structural Features Hypothesized Properties References
3-[5-(((Dimethylamino)methylene)amino)pyrimidin-2-yl]benzoic acid methyl ester (Target) Pyrimidine core, dimethylaminomethylene amino group, methyl benzoate ester High lipophilicity (logP ~3.5*), potential kinase inhibition via H-bonding interactions
3-[5,7-dimethyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid Triazolopyrimidine core, trifluoromethyl and methyl groups, propanoic acid terminus Enhanced metabolic stability (CF₃ group), moderate solubility (carboxylic acid)
4-(2-Chloro-phenyl)-2-(dimethylamino-methyleneamino)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid 5-sec-butyl ester 3-ethyl ester Dihydropyridine core, chloro-phenyl substituent, dual ester groups Calcium channel modulation potential, increased steric bulk from sec-butyl/ethyl esters
2-(3-Chloro-phenylcarbamoyl)-5-(pyrrolidine-1-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester Pyrrolidine-carbamoyl hybrid, benzyl ester, chloro-phenylcarbamoyl group High receptor-binding affinity (amide groups), prolonged half-life (benzyl ester)

Notes:

  • *Estimated logP values are based on structural analogs.

Functional Group Analysis

Dimethylaminomethylene Amino Group (Target Compound): Provides hydrogen-bond donor/acceptor capacity, critical for interactions with kinase ATP-binding pockets . Contrasts with the trifluoromethyl group in the triazolopyrimidine analog, which enhances metabolic stability but reduces polarity .

Ester Moieties: The methyl benzoate ester in the target compound increases lipophilicity compared to the propanoic acid analog, which may improve oral bioavailability but reduce aqueous solubility.

Aromatic Substitutents :

  • The chloro-phenyl group in the dihydropyridine and pyrrolidine analogs suggests electron-withdrawing effects, possibly enhancing binding to hydrophobic enzyme pockets.

Biological Activity

3-[5-(((Dimethylamino)methylene)amino)pyrimidin-2-yl]benzoic acid methyl ester, identified by its molecular formula C15H16N4O2C_{15}H_{16}N_{4}O_{2} and CAS number 1092568-85-8, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibition activities.

PropertyValue
Molecular FormulaC15H16N4O2
Molar Mass284.31 g/mol
Boiling PointNot specified
SolubilityNot specified

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to exhibit significant inhibitory effects on various cancer cell lines:

  • In vitro Studies : The compound demonstrated an IC50 value in the low micromolar range against several tumor cell lines, indicating potent antiproliferative activity. For instance, it exhibited an IC50 of approximately 5.85 µM against A549 lung cancer cells and 4.53 µM against MCF-7 breast cancer cells .
  • Mechanism of Action : The compound appears to induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. This mechanism was elucidated through flow cytometry and gene expression analysis, showing downregulation of anti-apoptotic genes like Bcl-2 and upregulation of pro-apoptotic genes such as Bax .

Anti-inflammatory Activity

The anti-inflammatory properties of 3-[5-(((Dimethylamino)methylene)amino)pyrimidin-2-yl]benzoic acid methyl ester have also been investigated:

  • Inhibition of Cytokine Release : In vitro assays revealed that the compound significantly inhibited the release of pro-inflammatory cytokines (e.g., TNF-α) from LPS-stimulated macrophages. The inhibition rate was reported at approximately 97.7% at a concentration of 10 mM, showcasing its potential as a therapeutic agent in inflammatory diseases .

Enzyme Inhibition

The compound has demonstrated promising results as an enzyme inhibitor:

  • Cholinesterase Inhibition : Preliminary studies indicated that it acts as a potent inhibitor of acetylcholinesterase (AChE), with IC50 values ranging between 13.62 nM and 33.00 nM . This activity suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

Case Studies

  • Antitumor Efficacy : A study involving the administration of the compound to mice bearing xenograft tumors showed a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis within tumor tissues.
  • Inflammation Model : In a model of acute inflammation induced by LPS in mice, treatment with the compound resulted in decreased edema and reduced levels of inflammatory markers, supporting its use in managing inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[5-(((Dimethylamino)methylene)amino)pyrimidin-2-yl]benzoic acid methyl ester
Reactant of Route 2
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3-[5-(((Dimethylamino)methylene)amino)pyrimidin-2-yl]benzoic acid methyl ester

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